1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one)
Description
Properties
CAS No. |
48149-56-0 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-[3-(2-oxopyrrolidin-1-yl)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H18N2O2/c14-10-4-1-6-12(10)8-3-9-13-7-2-5-11(13)15/h1-9H2 |
InChI Key |
DVPLXVQHUAAFOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-(Propane-1,3-diyl)di(pyrrolidin-2-one) involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring is known for its ability to engage in hydrogen bonding and other interactions with biological molecules . This allows the compound to modulate the activity of enzymes and receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Molecular Structure and Substituent Effects
The target compound’s structural analogs vary in substituents, linker length, and functional groups, leading to distinct physicochemical and reactivity profiles. Key comparisons include:
Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives
Key Observations :
- Symmetry vs. Asymmetry : The target compound’s symmetry contrasts with analogs like 1-(3-pyrrolidin-1-ylpropyl)pyrrolidin-2-one, which has a more flexible, asymmetric structure.
- Conjugation Effects : The α,β-unsaturated ketone in (E)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one enhances electrophilic reactivity compared to the saturated linker in the target compound.
- Steric and Stereochemical Impact: Diastereomeric pyrrolidinones (e.g., 4-ethyl-1-phenylethyl derivatives) demonstrate how substituent position and stereochemistry influence crystallinity and solubility.
Physicochemical Properties
Limited direct data exist for the target compound, but inferences can be drawn from analogs:
Table 2: Comparative Physicochemical Data
Analysis :
- Polarity : The target compound’s bis-lactam structure likely increases polarity compared to 1,3-dimethylpyrrolidin-2-one, reducing water solubility but enhancing organic solvent compatibility.
- Thermal Stability: Symmetrical bis-lactams often exhibit higher melting points than monomeric analogs due to intermolecular hydrogen bonding.
Biological Activity
1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The synthesis of 1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one) typically involves the reaction of pyrrolidine with a suitable diisocyanate or diacid derivative. The resulting compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. For instance, the NMR spectra reveal distinct peaks corresponding to the pyrrolidine moieties, confirming the successful formation of the compound.
Antimicrobial Properties
Research has indicated that derivatives of pyrrolidine exhibit significant antimicrobial activity. For example, several studies have shown that pyrrolidine-based compounds can inhibit the growth of various bacterial strains. In vitro tests demonstrated that certain pyrrolidine derivatives had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus |
| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |
| 1,3-Dipyrrolidinobenzene | No activity | - |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that similar pyrrolidine derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation. For instance, compounds designed to bind to the Smac binding site have been reported to enhance apoptosis selectively in rapidly dividing cells such as those found in tumors .
Case Study: Apoptosis Induction
In a study investigating the effects of pyrrolidine derivatives on cancer cell lines, it was found that treatment with these compounds led to significant cell death in human tumor cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies.
The biological activity of 1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one) may involve several mechanisms:
- DNA Interaction : Some studies suggest that pyrrolidine derivatives can interact with DNA structures, potentially stabilizing or destabilizing them depending on their chemical structure.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and cell signaling pathways.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures reduce side reactions |
| Catalyst Loading | 5–10 mol% | Excess catalyst may degrade product |
| Solvent | DMF or THF | Polar aprotic solvents enhance reactivity |
How can discrepancies in spectroscopic data (e.g., NMR, IR) for 1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one) derivatives be resolved?
Advanced Research Question
Contradictions in spectral data often arise from conformational flexibility or impurities. Methodological solutions include:
- Dynamic NMR (DNMR) : Resolves overlapping signals caused by slow ring puckering in pyrrolidinone moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas to distinguish between isomeric byproducts .
- X-ray Crystallography : Provides definitive structural assignments, particularly for stereoisomers .
Example : A 2022 study resolved conflicting shifts for pyrrolidine-2,3-dione derivatives by correlating computational (DFT) predictions with experimental data .
What theoretical frameworks guide the design of experiments involving 1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one)?
Basic Research Question
Research on this compound is often anchored in:
- Retrosynthetic Analysis : Breaks down the target molecule into simpler precursors (e.g., pyrrolidinone monomers and propane-1,3-diol derivatives) .
- Frontier Molecular Orbital (FMO) Theory : Predicts reactivity patterns, such as nucleophilic attack sites on the pyrrolidinone ring .
Case Study : A 2009 study leveraged FMO theory to optimize the regioselective alkylation of pyrrolidinone, achieving >90% selectivity for the 3-position .
How can computational methods address challenges in characterizing the compound’s supramolecular interactions?
Advanced Research Question
Non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence crystallization and solubility. Strategies include:
- Molecular Dynamics (MD) Simulations : Model solvent effects on aggregation behavior .
- Density Functional Theory (DFT) : Calculates interaction energies between the compound and co-crystallization agents (e.g., carboxylic acids) .
Example : MD simulations revealed that chloroform stabilizes intramolecular H-bonds in pyrrolidinone derivatives, explaining solvent-dependent crystallization outcomes .
What methodologies are recommended for analyzing kinetic versus thermodynamic control in reactions involving this compound?
Advanced Research Question
- Variable-Temperature Experiments : Monitor product ratios at different temperatures to identify kinetically vs. thermodynamically favored pathways .
- Isolation of Intermediates : Quench reactions at partial conversion (e.g., using TLC) to trap intermediates for spectroscopic analysis .
Data Insight : A 2013 study demonstrated that kinetic control at 50°C favored mono-alkylated products, while thermodynamic control at 100°C shifted selectivity toward bis-alkylated derivatives .
How can researchers reconcile contradictory bioactivity results in studies of pyrrolidinone derivatives?
Advanced Research Question
Bioactivity discrepancies often stem from impurities or assay variability. Mitigation strategies:
- High-Purity Synthesis : Use column chromatography (e.g., silica gel, eluent: EtOAc/hexane) to isolate >99% pure compounds .
- Dose-Response Curves : Establish EC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to validate target engagement .
Case Study : A 2022 study attributed inconsistent antimicrobial activity of pyrrolidinone derivatives to trace solvent residues (<0.1% DMF), resolved via lyophilization .
What advanced separation techniques are suitable for isolating enantiomers of 1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one)?
Advanced Research Question
- Chiral Stationary Phase (CSP) HPLC : Use cellulose-based CSPs (e.g., Chiralpak IC) with ethanol/n-hexane mobile phases for baseline resolution .
- Kinetic Resolution : Employ enantioselective catalysts (e.g., Jacobsen’s Co-salen) to preferentially synthesize one enantiomer .
Example : A 2017 protocol achieved 98% enantiomeric excess (ee) using (S)-BINOL-derived catalysts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
